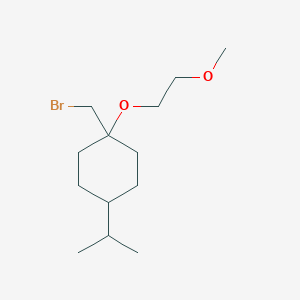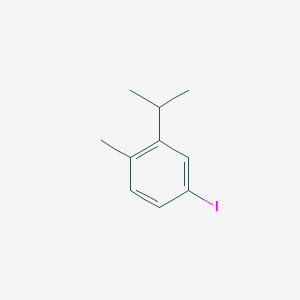
4-Iodo-2-isopropyl-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-isopropyl-1-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of an iodine atom, an isopropyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-isopropyl-1-methylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-isopropyl-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products depend on the substituent introduced, such as 4-bromo-2-isopropyl-1-methylbenzene.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include 2-isopropyl-1-methylbenzene.
Scientific Research Applications
4-Iodo-2-isopropyl-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-2-isopropyl-1-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitutionThe iodine atom’s presence can also influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 4-Bromo-2-isopropyl-1-methylbenzene
- 4-Chloro-2-isopropyl-1-methylbenzene
- 4-Fluoro-2-isopropyl-1-methylbenzene
Comparison: 4-Iodo-2-isopropyl-1-methylbenzene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can result in different reactivity and physical properties compared to its bromo, chloro, and fluoro analogs. The iodine atom also makes the compound more suitable for certain applications, such as radiolabeling for imaging studies.
Properties
Molecular Formula |
C10H13I |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
4-iodo-1-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13I/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,1-3H3 |
InChI Key |
OHSWCBYVXSVEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B13472737.png)
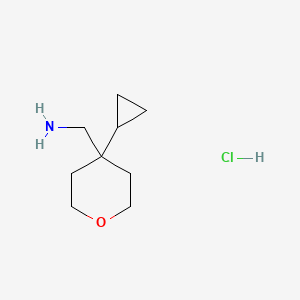
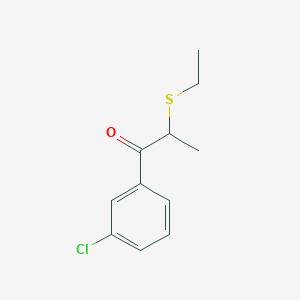

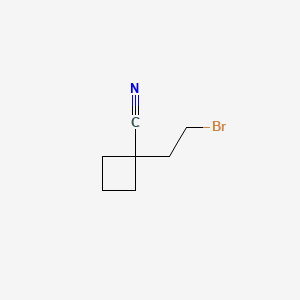

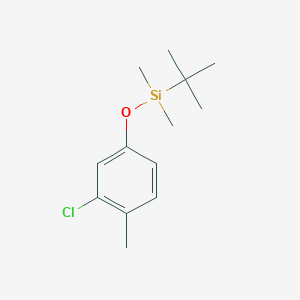
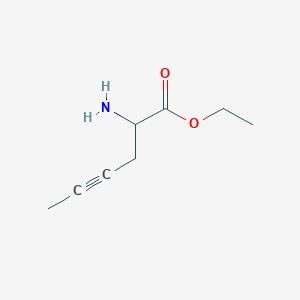
![2-[2-(2,5-Dimethylthiophen-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472790.png)


![5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13472807.png)

